Mannioside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

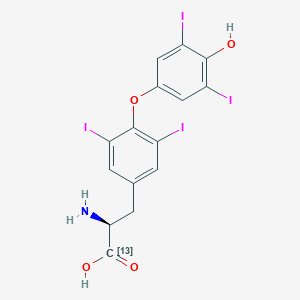

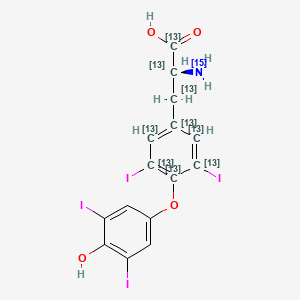

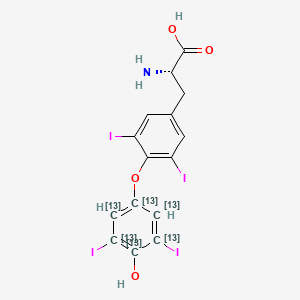

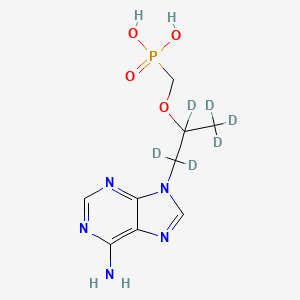

Mannioside A is a steroid saponin that consists of pennogenin attached to alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue at position 3 via a glycoidic linkage . It is isolated from Dracaena mannii and exhibits anti-inflammatory activity .

Synthesis Analysis

A promoter-controlled cycloglycosylation approach has been reported for the synthesis of cyclic α-(1→6)-linked mannosides up to a 32-mer . Cycloglycosylation of the bifunctional thioglycosides and (Z)-ynenoates was found to be highly dependent on the promoters .Molecular Structure Analysis

The molecular formula of Mannioside A is C39H62O13 . The average mass is 738.902 Da and the monoisotopic mass is 738.419067 Da .Chemical Reactions Analysis

Mannioside A is a steroid saponin that consists of pennogenin attached to alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue at position 3 via a glycoidic linkage .Physical And Chemical Properties Analysis

Mannioside A has a molecular weight of 738.9 g/mol . It is a 17alpha-hydroxy steroid, an organic heterohexacyclic compound, an oxaspiro compound, a disaccharide derivative, and a steroid saponin .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mannioside A, a steroidal saponin isolated from the stem bark of Dracaena mannii, has been found to have significant anti-inflammatory effects . In particular, it has been shown to inhibit carrageenan-induced paw edema in rats . This suggests that Mannioside A could potentially be used in the development of new anti-inflammatory drugs.

Potential Antifungal and Antitumor Effects

While there isn’t direct research on Mannioside A’s antifungal and antitumor effects, steroidal saponins, the class of natural products to which Mannioside A belongs, have been shown to possess these properties . Therefore, it’s possible that Mannioside A could also have these effects, but further research would be needed to confirm this.

Potential Cytotoxic Effects

Again, while there isn’t direct research on Mannioside A’s cytotoxic effects, other steroidal saponins have been found to have cytotoxic activity . This suggests that Mannioside A could potentially be used in cancer treatment, but more research would be needed to explore this possibility.

Potential Use in Traditional Medicine

The stem bark of Dracaena mannii, from which Mannioside A is derived, is used in traditional medicine in the western highlands of Cameroon for the treatment of abdominal pains and male impotency . While it’s not clear whether Mannioside A is the active ingredient responsible for these effects, it’s possible that it could have applications in these areas.

Mécanisme D'action

Target of Action

Mannioside A is a steroidal saponin

Mode of Action

Mannioside A has been found to exhibit significant anti-inflammatory activity . It inhibits carrageenan-induced paw edema in rats , suggesting that it may interact with the biochemical pathways involved in inflammation.

Result of Action

The primary result of Mannioside A’s action is its anti-inflammatory effect . It significantly inhibits carrageenan-induced paw edema in rats , indicating that it can reduce inflammation in vivo.

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPHCXEIPYBIA-ROYLHSTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Mannioside A and what is its known biological activity?

A1: Mannioside A is a new steroidal saponin isolated from Dracaena mannii. [] While its detailed structure is not provided in the abstract, saponins are generally known for their complex structures consisting of a steroid or triterpenoid backbone attached to one or more sugar chains. Mannioside A has demonstrated in vivo anti-inflammatory effects. [] Further research is needed to elucidate its specific mechanism of action and potential therapeutic applications.

Q2: Are there other related compounds found in the same plant source as Mannioside A?

A2: While the abstract mentioning Mannioside A does not provide details on other compounds from Dracaena mannii, a related study identifies five new triterpenoid saponins named Manniosides B-F from the leaves of Schefflera mannii (Hook.f.) Harms. [] This finding suggests that the Dracaena and Schefflera genera, both belonging to the same family Araliaceae, might be rich sources of diverse saponins with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

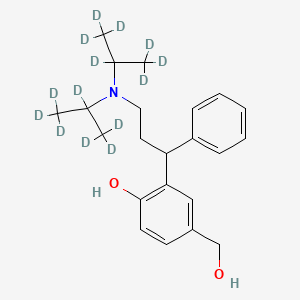

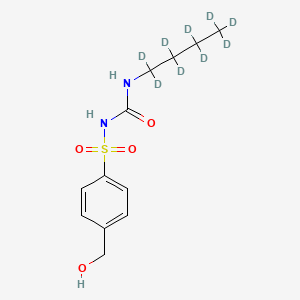

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

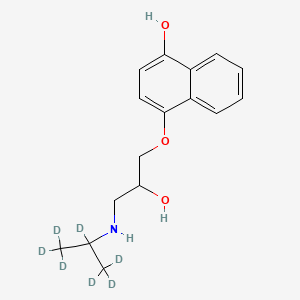

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

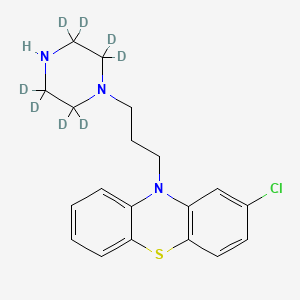

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)